Butanoic-d7 acid

Descripción

Propiedades

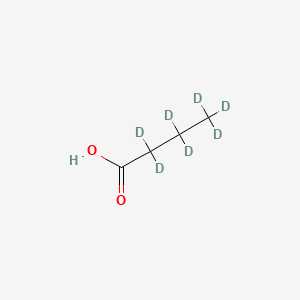

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-NCKGIQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480870 |

Source

|

| Record name | Butyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73607-83-7 |

Source

|

| Record name | Butyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73607-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Applications of Butanoic-d7 Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Butanoic-d7 acid, a deuterated form of the short-chain fatty acid (SCFA) butyric acid, serves as a critical tool in various research disciplines. Its unique isotopic labeling allows for precise and accurate quantification of its non-labeled counterpart and enables detailed investigation into metabolic pathways. This technical guide provides a comprehensive overview of the primary applications of this compound, complete with experimental methodologies and data presentation.

Core Applications in Research

This compound is predominantly utilized in three key research areas:

-

Internal Standard in Mass Spectrometry: Its most common application is as an internal standard for the quantification of butyric acid and other SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The stable isotope label allows it to be distinguished from the endogenous analyte, thereby correcting for variations in sample extraction and analysis.[1]

-

Metabolic Tracing: this compound can be used as a tracer to study the metabolic fate of butyrate in vivo. By introducing the labeled compound, researchers can track its absorption, distribution, and incorporation into various metabolic pathways, providing insights into cellular metabolism and host-microbiota interactions.

-

Pharmacokinetic Studies: The deuterated form can be used to differentiate between exogenously administered and endogenously produced butyrate, which is crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of butyrate-based therapeutics.

Data Presentation: Properties and Quantitative Parameters

A summary of the key properties of this compound is presented below, along with typical quantitative parameters used in analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₄HD₇O₂ | |

| Molecular Weight | 95.15 g/mol | |

| CAS Number | 73607-83-7 | |

| Isotopic Purity | ≥98 atom % D | |

| Typical Concentration as Internal Standard | 500 mg/L (in internal standard mix) | [1] |

| Analytical Method Performance (using deuterated standards) | Value Range | Reference |

| Linearity (R²) | > 0.99 | [1][2] |

| Recovery Rates | 95–117% | [1][2] |

| Reproducibility (RSD) | 1–4.5% | [1][2] |

Experimental Protocols

Detailed methodologies for the primary applications of this compound are outlined below.

Quantification of Short-Chain Fatty Acids using this compound as an Internal Standard

a) Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization-Free Method

This protocol is adapted from a reliable, fast, and derivatization-free GC-MS method for the quantification of SCFAs in various biological matrices.[1][2]

Sample Preparation (Feces, Cecum, Liver, Adipose Tissue, Plasma): [1]

-

Weigh 30 mg of tissue or pipette 30 µL of plasma into a microcentrifuge tube.

-

Add 293.75 µL of ethanol.

-

Add 6.25 µL of a deuterated internal standard mix containing this compound (final concentration of 500 mg/L for each d-SCFA).[1]

-

Homogenize the sample by vortexing (for plasma) or using a tissue lyser.

-

Centrifuge at 13,000 g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 5 µL of 0.8 M NaOH and evaporate the solvent using a vacuum centrifuge.

-

Re-dissolve the remaining salts in 50 µL of ethanol.

-

Just before analysis, acidify the sample by adding 10 µL of 0.6 M succinic acid.

GC-MS Analysis:

-

GC System: Agilent 7890B GC or similar.

-

Mass Spectrometer: Agilent 5977B GC/MSD or similar.

-

Column: High-polarity polyethylene glycol column (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).

-

Injector Temperature: 200 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Initial temperature of 55 °C held for 1 minute, ramped to 105 °C at 8 °C/min and held for 2 minutes, then ramped to 190 °C at 30 °C/min and held for 1 minute.

-

MS Ion Source Temperature: 250 °C.

-

Detection Mode: Selected Ion Monitoring (SIM).

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This protocol involves the derivatization of SCFAs to enhance their chromatographic retention and detection by LC-MS/MS.

Sample Preparation (Plasma/Serum):

-

Precipitate proteins by adding 150 µL of methanol to 50 µL of plasma, vortex for 1 minute, and centrifuge at 9900 g for 5 minutes.[3]

-

To 100 µL of the supernatant, add 10 µL of an internal standard solution containing this compound.[3]

-

Add 50 µL of 3-nitrophenylhydrazine (3-NPH) solution (50 mM in water:methanol 3:7 v/v) and 50 µL of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (50 mM in water:methanol 3:7 v/v).[3]

-

Add 50 µL of pyridine solution (7% v/v in water:methanol 3:7 v/v).[3]

-

Vortex the mixture for 2 minutes and then centrifuge at 9900 g for 10 minutes.[3]

-

Incubate the mixture for 1 hour at 800 rpm.[3]

-

Add 250 µL of 0.5% aqueous formic acid solution (v/v) and transfer to a vial for analysis.[3]

LC-MS/MS Analysis:

-

LC System: Exion LC system or similar.

-

Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 μm) or similar.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 µL.

-

MS/MS System: SCIEX Triple Quadrupole or similar.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Metabolic Tracing with this compound

While specific studies detailing the metabolic tracing of this compound are not abundant, the methodology follows the general principles of stable isotope tracing. The protocol outlined below is a conceptual framework based on studies using other labeled substrates like 13C-butyrate.

Experimental Design:

-

Animal Model: C57BL/6 mice or other relevant models.

-

Tracer Administration: Administer this compound via oral gavage.[4][5] The dosage and timing will depend on the specific metabolic pathway and tissue of interest. A common dose for glucose tracing is 2 g/kg body weight.[4]

-

Sample Collection: Collect blood, tissues (e.g., colon, liver, brain), and feces at various time points post-administration (e.g., 15 min, 30 min, 2 hours, 4 hours).[4][6]

-

Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvents (e.g., methanol for polar metabolites).

-

Analytical Measurement: Analyze the extracts using high-resolution mass spectrometry (e.g., GC-MS or LC-MS/MS) to measure the incorporation of deuterium into downstream metabolites.

Data Analysis:

-

Determine the isotopic enrichment in various metabolites to trace the metabolic fate of the administered this compound. This can reveal the contribution of exogenous butyrate to pathways such as the TCA cycle and fatty acid synthesis.

Pharmacokinetic Studies

Pharmacokinetic studies with this compound would aim to determine its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol:

-

Animal Model: Rats are commonly used for pharmacokinetic studies.

-

Drug Administration: Administer this compound intravenously (i.v.) and/or orally (p.o.) at a defined dose.

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, 120, 240 minutes).

-

Sample Processing: Separate plasma from the blood samples.

-

Quantification: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (as described in section 1b).

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F).

Visualization of Workflows and Pathways

Diagram 1: Workflow for SCFA Quantification using this compound as an Internal Standard

Caption: Workflow for quantifying short-chain fatty acids using this compound.

Diagram 2: Metabolic Tracing of Butyrate

Caption: Simplified metabolic pathway for tracing orally administered this compound.

Diagram 3: Logic of Using a Deuterated Internal Standard

References

- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Butanoic-d7 Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of butanoic-d7 acid (deuterated butyric acid). This compound is the isotopically labeled form of butanoic acid, where seven hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. Understanding its chemical characteristics and stability profile is crucial for its effective application. This document consolidates key physical and chemical data, provides detailed experimental protocols for property determination, and discusses stability and storage considerations.

Chemical and Physical Properties

This compound is a stable isotopologue of butanoic acid.[1] The inclusion of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.[1] It is primarily utilized in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic purity and minimal interference with non-deuterated analogs during quantification.[1]

General Properties

A summary of the general chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 2,2,3,3,4,4,4-heptadeuteriobutanoic acid |

| Synonyms | Butyric-d7 acid, Butanoic acid-d7 |

| CAS Number | 73607-83-7 |

| Molecular Formula | C₄HD₇O₂ |

| Molecular Weight | 95.15 g/mol [2][3] |

| Appearance | Colorless, oily liquid[4] |

| Odor | Unpleasant, rancid[5][6] |

Physicochemical Data

The key physicochemical properties of this compound are outlined in Table 2. These values are critical for designing experiments and formulating solutions.

| Property | Value |

| Melting Point | -6 to -3 °C[1][7] |

| Boiling Point | 162 °C[1][7] |

| Density | 1.039 g/mL at 25 °C[7] |

| pKa | The pKa of non-deuterated butanoic acid is approximately 4.82. The pKa of this compound is expected to be slightly different due to the kinetic isotope effect, but specific experimental data is not readily available. |

| Solubility | Soluble in water, DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1][8] |

| Refractive Index | n20/D 1.3969 (lit.)[7] |

Stability and Storage

Proper handling and storage are paramount to maintain the integrity of this compound.

Stability Profile

This compound is a stable compound with a shelf life of at least two years when stored correctly.[8] However, like other carboxylic acids, it can undergo decomposition under certain conditions. Thermal decomposition of carboxylic acids can proceed through various mechanisms, including decarboxylation, though this often requires high temperatures or the presence of catalysts.

Recommended Storage Conditions

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration at +4°C is recommended.[2] It should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these are incompatible materials.[10]

Handling Precautions

This compound is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of carboxylic acids like this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath or a Thiele tube).

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added to the acid solution in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Visualization of Stability Factors

The stability of this compound can be influenced by several external factors. The following diagram illustrates these relationships.

Conclusion

This compound is a crucial analytical tool with well-defined chemical and physical properties. Its stability is robust under recommended storage conditions, making it a reliable standard for a variety of research and development applications. The experimental protocols provided in this guide offer a framework for the verification of its key properties. By understanding and controlling the factors that influence its stability, researchers can ensure the accuracy and reproducibility of their experimental results.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | 73607-83-7 | Benchchem [benchchem.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. researchgate.net [researchgate.net]

Synthesis and Purification of Butanoic-d7 Acid: A Technical Guide for Internal Standards

Introduction

Butanoic-d7 acid (CD₃CD₂CD₂COOH), a deuterated isotopologue of butanoic acid, serves as an invaluable internal standard in quantitative analytical studies, particularly in mass spectrometry-based methodologies such as GC-MS and LC-MS. Its seven deuterium atoms provide a distinct mass shift (M+7) from its unlabeled counterpart, enabling precise and accurate quantification of butanoic acid in complex biological and chemical matrices. This technical guide provides an in-depth overview of the synthesis, purification, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: acid-catalyzed hydrogen-deuterium (H-D) exchange and malonic ester synthesis using deuterated precursors.

Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This method involves the direct exchange of protons for deuterons on the alkyl chain of butanoic acid using a strong deuterated acid catalyst in the presence of a deuterium source.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine butanoic acid (1.0 equivalent) with deuterium oxide (D₂O, 10-20 equivalents).

-

Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 0.1-0.2 equivalents) to the mixture.

-

Reaction Conditions: Heat the mixture to 100-120°C and stir vigorously for 48-72 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the alkyl chain.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as sodium carbonate (Na₂CO₃), until a neutral pH is achieved. The product is then extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

| Parameter | Value |

| Starting Material | Butanoic Acid |

| Reagents | Deuterium Oxide (D₂O), Deuterated Sulfuric Acid (D₂SO₄) |

| Typical Yield | 70-85% |

| Isotopic Purity | >98 atom % D |

Method 2: Malonic Ester Synthesis

This classic synthetic strategy can be adapted to produce this compound by utilizing deuterated starting materials. This method offers precise control over the isotopic labeling pattern.

Experimental Protocol:

-

Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form the corresponding enolate.

-

Alkylation: The enolate is then reacted with a deuterated ethyl halide, such as bromoethane-d5 (CD₃CD₂Br), to yield diethyl (ethyl-d5)malonate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding this compound.

| Parameter | Value |

| Starting Materials | Diethyl malonate, Bromoethane-d5 (CD₃CD₂Br) |

| Reagents | Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) |

| Typical Yield | 60-75% |

| Isotopic Purity | >99 atom % D |

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual solvents. The two primary methods for purification are fractional distillation and preparative high-performance liquid chromatography (HPLC).

Method 1: Fractional Distillation

Fractional distillation is an effective technique for separating liquids with close boiling points, making it suitable for purifying this compound from any remaining unlabeled or partially deuterated butanoic acid.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.

-

Distillation: The crude this compound is heated in the distillation flask. The vapor passes through the fractionating column, and the fraction with the boiling point corresponding to this compound (approximately 163-164°C) is collected.

-

Purity Assessment: The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.

| Parameter | Value |

| Technique | Fractional Distillation |

| Expected Purity | >99% chemical purity |

| Key Consideration | Efficient fractionating column is essential for good separation. |

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high-resolution separation and is particularly useful for achieving very high purity or for separating this compound from impurities with very similar boiling points.

Experimental Protocol:

-

Column and Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Sample Injection: The crude this compound is dissolved in a suitable solvent and injected onto the column.

-

Fraction Collection: The eluent is monitored by a UV detector (at approximately 210 nm), and the fraction corresponding to the this compound peak is collected.

-

Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified product.

| Parameter | Value |

| Technique | Preparative HPLC |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid modifier |

| Expected Purity | >99.5% chemical purity |

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, chemical purity, and isotopic purity of the synthesized this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity

¹H NMR spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds. The degree of deuteration can be calculated by comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard.

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of the this compound and an internal standard (e.g., maleic acid or 1,4-dioxane) are dissolved in a deuterated solvent (e.g., chloroform-d).

-

NMR Acquisition: A quantitative ¹H NMR spectrum is acquired with appropriate parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals of this compound to the integral of the known protons of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

GC-MS is used to assess both the chemical purity and the isotopic distribution of this compound.

Experimental Protocol:

-

Derivatization (Optional but Recommended): Butanoic acid is often derivatized to a more volatile ester (e.g., methyl or tert-butyldimethylsilyl ester) to improve its chromatographic properties.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or polar-modified column) to separate the components.

-

MS Analysis: The mass spectrometer is operated in full-scan mode to identify the components and in selected ion monitoring (SIM) mode to quantify the relative abundance of the different isotopologues (d0 to d7).

-

Data Analysis: Chemical purity is determined from the relative peak areas in the chromatogram. Isotopic distribution is determined from the relative intensities of the mass ions of the different isotopologues.

| Analytical Technique | Parameter Measured | Typical Specification |

| ¹H NMR | Isotopic Purity | >98 atom % D |

| GC-MS | Chemical Purity | >99% |

| GC-MS | Isotopic Distribution | Predominantly d7 isotopologue |

Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Workflow for Synthesis, Purification, and Analysis of this compound.

Caption: Simplified mechanism of acid-catalyzed H-D exchange for butanoic acid.

Conclusion

The synthesis and purification of high-quality this compound are critical for its use as a reliable internal standard. Both the acid-catalyzed H-D exchange and malonic ester synthesis routes provide effective means to produce this valuable analytical tool. Careful purification by fractional distillation or preparative HPLC, followed by rigorous analytical characterization using qNMR and GC-MS, ensures the final product meets the high standards of purity and isotopic enrichment required for sensitive and accurate quantitative analyses. This guide provides the necessary framework for researchers to successfully synthesize and qualify this compound for their specific applications.

A Technical Guide to Isotopic Purity Requirements for Butanoic-d7 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity requirements for Butanoic-d7 acid (CD₃CD₂CD₂COOH), a crucial deuterated analogue of butyric acid. Its primary applications as an internal standard in mass spectrometry-based quantitative analysis and as a metabolic tracer in biological systems demand stringent quality control. High isotopic enrichment and chemical purity are paramount for generating accurate, reproducible, and reliable experimental data.

Core Purity Specifications

The utility of this compound is directly linked to its isotopic and chemical purity. Commercially available research-grade this compound typically adheres to the specifications outlined below. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

| Parameter | Specification | Rationale | Common Analytical Method(s) |

| Isotopic Purity | ≥98 atom % D | Minimizes isotopic interference from partially labeled or unlabeled molecules, ensuring the signal is distinct from the endogenous analyte. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Chemical Purity | ≥98% | Ensures that the analytical signal originates from the compound of interest and not from chemical impurities. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Deuterated Forms | ≥98% (d₁-d₇) | Confirms that the vast majority of the molecules contain at least one deuterium atom, with the d₇ isotopologue being the most abundant.[1] | Mass Spectrometry (MS) |

Analytical Methodologies for Purity Verification

The determination of isotopic purity for deuterated compounds like this compound is a multi-step process involving rigorous analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods for confirming isotopic enrichment.

Mass spectrometry is a cornerstone technique for assessing isotopic purity. It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear distinction between this compound (M+7) and its less-deuterated or non-deuterated counterparts.[2] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.

Experimental Protocol: GC-MS for Isotopic Purity

Due to the high volatility and polarity of short-chain fatty acids (SCFAs), derivatization is a critical step for robust GC-MS analysis.[1][2] This process enhances thermal stability and improves chromatographic peak shape. The following protocol outlines a typical workflow using pentafluorobenzyl bromide (PFBBr) derivatization.

-

Sample Preparation & Acidification:

-

Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile).

-

For biological samples, perform an extraction. Acidify the sample to a pH of 2-3 with hydrochloric acid (HCl) to ensure the carboxylic acid is in its undissociated form.[3]

-

Spike the sample with a known amount of a non-deuterated butyric acid standard for comparative analysis if needed.

-

-

Derivatization:

-

An in-situ extraction and derivatization can be performed using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) and the derivatizing agent PFBBr.[4]

-

Incubate the reaction mixture (e.g., at 60°C for 30-60 minutes) to form the pentafluorobenzyl ester of butanoic acid.[4]

-

After cooling, add a water-immiscible solvent (e.g., hexane or methyl tert-butyl ether (MTBE)) and vortex to extract the derivatized product.[3][4]

-

Collect the organic layer for analysis.

-

-

GC-MS Analysis:

-

GC Column: Use a high-polarity column suitable for fatty acid analysis, such as a polyethylene glycol (PEG) type column.[3]

-

Injector: Operate in split mode (e.g., 10:1 split ratio) with a temperature of approximately 285°C.[5]

-

Oven Program: Start at an initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 120°C, hold for 5 minutes, and finally ramp at 30°C/min to 220°C and hold for 3 minutes.[5]

-

MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 40–300) to initially identify the derivatized product.[5] For quantitative isotopic analysis, switch to Selected Ion Monitoring (SIM) mode.

-

SIM Analysis: Monitor the m/z ions corresponding to the derivatized, deuterated product and the derivatized, non-deuterated analogue. The primary fragment ion for PFB derivatives is often m/z 181, corresponding to the [PFB]⁺ ion.[4]

-

-

Data Analysis:

-

Calculate the isotopic purity by determining the relative abundance of the ion signals corresponding to the fully deuterated (d₇), partially deuterated (d₁-d₆), and non-deuterated (d₀) forms of butanoic acid.

-

The atom % D is calculated based on the weighted average of the deuterium content across all detected isotopologues.

-

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for determining the extent and position of deuteration.

Experimental Protocol: ¹H and ²H NMR for Isotopic Enrichment

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable NMR solvent.

-

For ¹H NMR , use a deuterated solvent (e.g., CDCl₃) to avoid overwhelming solvent signals.[6]

-

For ²H NMR , a non-deuterated solvent (e.g., DMSO or H₂O) can be used, which provides a clean spectrum where only deuterium signals are observed.[7]

-

Add a known amount of an internal standard with a distinct, non-overlapping signal if precise quantification is required.

-

-

NMR Analysis:

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

Deuteration is observed by the significant reduction or complete disappearance of proton signals at the corresponding positions (α, β, and γ carbons).

-

Calculation: The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a reference peak (either from an internal standard or from a non-deuterated part of the molecule, if applicable).[8] The formula is: % Deuteration = (1 - [Integral_residual_H / Integral_reference_H]) * 100

-

-

²H (Deuterium) NMR Spectroscopy:

-

This technique is ideal for highly enriched compounds (>98 atom % D).[7]

-

Acquire the spectrum in unlocked mode if using a non-deuterated solvent.[7]

-

The spectrum will show signals at chemical shifts nearly identical to their proton counterparts, corresponding to the deuterons at the α, β, and γ positions.

-

Calculation: Under proper experimental settings (e.g., sufficient relaxation delay), the integrals of the deuterium peaks are quantitative.[7] The relative integrals of the signals confirm the distribution of deuterium across the molecule. The total isotopic enrichment can be determined by comparing the total integral to a calibrated external reference signal (e.g., the ERETIC method).[9][10]

-

-

Importance in Core Applications

-

Internal Standard for MS: When used as an internal standard, this compound is added to a sample at a known concentration.[11] It co-elutes with the endogenous (unlabeled) butyric acid but is distinguished by its higher mass.[11] High isotopic purity (≥98 atom % D) is critical to prevent the M+0 to M+6 isotopologues from contributing to the signal of the endogenous analyte, which would lead to an underestimation of its concentration.

-

Metabolic Tracing: In metabolic flux analysis, researchers track the incorporation of deuterium from this compound into downstream metabolites.[7] The high initial enrichment ensures that the observed labeled products are unequivocally derived from the tracer, allowing for accurate pathway elucidation and flux quantification.

References

- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. studymind.co.uk [studymind.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. Determination of deuterium isotope ratios by quantitative 2H NMR spectroscopy: the ERETIC method as a generic reference signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrum of Butanoic-d7 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of butanoic-d7 acid (C₄D₇HO₂), a deuterated isotopologue of butanoic acid. Utilized as an internal standard in mass spectrometry-based quantitative studies, a thorough understanding of its fragmentation behavior is paramount for accurate and reliable results. This document outlines the expected mass spectral data, detailed experimental protocols for its analysis, and a visual representation of its fragmentation pathways.

Core Data Presentation: Predicted Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a predictable shift in the mass-to-charge ratio (m/z) of its fragments compared to its non-deuterated counterpart, butanoic acid. The molecular weight of this compound is approximately 95.15 g/mol , a notable increase from the 88.11 g/mol of butanoic acid due to the replacement of seven hydrogen atoms with deuterium.[1] This mass shift is a key feature in its mass spectrum.

Based on the known fragmentation patterns of carboxylic acids, the following table summarizes the predicted prominent ions in the electron ionization (EI) mass spectrum of this compound.

| Ion Description | Structure | Predicted m/z | Notes |

| Molecular Ion [M]•+ | [CD₃(CD₂)₂COOH]•+ | 95 | The parent ion, representing the intact molecule minus one electron. Its intensity may be weak in aliphatic acids.[2][3] |

| McLafferty Rearrangement | [C₂D₄O₂H]•+ | 64 | A characteristic rearrangement for carboxylic acids with a γ-hydrogen (in this case, deuterium). This fragment is often the base peak. |

| α-Cleavage (Loss of •CD₂CD₃) | [COOH]+ | 45 | Loss of the deuterated propyl radical results in the formation of the carboxonium ion. This peak is typically prominent in short-chain carboxylic acids.[2][4] |

| Loss of •OH | [CD₃(CD₂)₂CO]+ | 78 | α-cleavage involving the loss of a hydroxyl radical. |

| Loss of •COOH | [CD₃(CD₂)₂]+ | 50 | Loss of the carboxyl group as a radical. |

Visualizing Fragmentation: The Pathway of this compound

The fragmentation of this compound upon electron ionization follows distinct pathways, primarily driven by the stability of the resulting fragment ions. The McLafferty rearrangement and alpha-cleavage are the most significant of these pathways.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound, like other short-chain fatty acids (SCFAs), can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.[1][5][6] This process converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl derivative.[2]

a) Sample Preparation and Derivatization (Esterification)

This protocol is adapted for the analysis of SCFAs in biological matrices and can be applied to this compound.

-

Extraction: For biological samples like plasma or fecal matter, an initial extraction is necessary. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) followed by liquid-liquid extraction with a solvent like diethyl ether.

-

Derivatization with Isobutyl Chloroformate:

-

To the extracted sample, add a basic solution (e.g., 20 mM NaOH) and an alcohol (e.g., isobutanol).

-

Add a catalyst such as pyridine.

-

Carefully add the derivatizing agent, isobutyl chloroformate, to the solution.

-

Vortex the mixture to ensure complete reaction.

-

The resulting isobutyl ester of this compound is volatile and suitable for GC-MS analysis.[7]

-

-

Alternative Derivatization (Silylation):

-

In a dry, aprotic solvent, react the extracted sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the formation of the trimethylsilyl (TMS) ester.

-

b) GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a high-polarity polyethylene glycol (PEG) type column).

-

Injection: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode to obtain a complete mass spectrum or in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring the characteristic ions of derivatized this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS offers an alternative that may not require derivatization, although derivatization can enhance sensitivity and chromatographic retention for SCFAs.[8][9]

a) Sample Preparation

-

Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the proteins.

-

Supernatant Collection: The supernatant containing the SCFAs is collected for analysis.

-

Derivatization (Optional, for enhanced sensitivity):

-

A common derivatizing agent for LC-MS is 3-nitrophenylhydrazine (3-NPH). The reaction is typically carried out in the presence of a condensing agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a base such as pyridine.[8]

-

b) LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is ideal for quantification.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized carboxylic acids or positive ion mode for certain derivatives.[9]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound. For example, for the underivatized molecule, the transition from the deprotonated molecular ion [M-H]⁻ (m/z 94) to a characteristic fragment ion would be monitored.

-

Logical Workflow for Mass Spectrometric Analysis

The following diagram illustrates the general workflow for the analysis of this compound using either GC-MS or LC-MS.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. sciex.com [sciex.com]

A Technical Guide to Butanoic-d7 Acid: Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butanoic-d7 acid, a deuterated form of butyric acid, widely utilized in scientific research and drug development. This document details its core physicochemical properties and provides comprehensive experimental protocols for its application as an internal standard in quantitative analytical methodologies.

Core Properties of this compound

This compound, also known as butyric-d7 acid, is a stable isotope-labeled analog of butanoic acid where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of butyric acid and other short-chain fatty acids (SCFAs).[1] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

| Property | Value | Reference |

| CAS Number | 73607-83-7 | [1][2] |

| Molecular Formula | C₄D₇HO₂ | [2] |

| Molecular Weight | 95.15 g/mol | [1][2] |

| Synonyms | Butyric-d7 Acid, this compound (9CI), Butanoic acid D7 | [2] |

| Chemical Structure | CD₃(CD₂)₂CO₂H |

Experimental Protocols for Quantitative Analysis

This compound is primarily employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of short-chain fatty acids in various biological matrices.[3] The use of a deuterated internal standard is considered the gold standard as it effectively corrects for variations in sample extraction, derivatization efficiency, and matrix effects.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for SCFA Quantification

This protocol outlines a common derivatization-free method for the analysis of SCFAs in biological samples.

1. Sample Preparation and Extraction:

-

Thaw frozen biological samples (e.g., plasma, feces, cecum, liver, adipose tissue) on ice.

-

To a known amount of sample (e.g., 30 mg), add an extraction solvent such as ethanol.

-

Spike the sample with a known concentration of this compound internal standard solution. An internal standard mix with a final concentration of 500 mg/L for each deuterated SCFA is often used.[5][6]

-

Vortex the mixture to ensure thorough mixing.

-

Concentrate the SCFAs by alkaline vacuum centrifugation.[5][6][7]

-

Acidify the samples with succinic acid to increase the volatility of the SCFAs for GC analysis.[5][6][7]

2. GC-MS Instrumentation and Conditions:

-

Injector Temperature: 200°C[6]

-

GC-MS Transfer Line Temperature: 200°C[6]

-

Ion Source Temperature: 250°C[6]

-

Carrier Gas: Helium with an initial flow rate of 2.5 mL/min.[6]

-

Injection Mode: 1 μL splitless injection.[6]

-

Oven Temperature Program:

-

Initial temperature of 55°C, hold for 1 minute.

-

Ramp up to 105°C at a rate of 8°C/min, hold for 2 minutes.

-

Increase to 190°C at a rate of 30°C/min, hold for 1 minute.[6]

-

-

Detection Mode: Selected Ion Monitoring (SIM) mode is used to detect and quantify the analytes using their specific mass-to-charge ratios.[5][6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for SCFA Quantification

This protocol describes a method for SCFA analysis, which may or may not involve a derivatization step.

1. Sample Preparation and Extraction (with Derivatization):

-

Thaw serum or other biological fluid samples on ice.

-

Mix the sample with internal standards, including this compound, dissolved in acetonitrile (ACN).[8]

-

Deproteinate the sample using sulfosalicylic acid or by ACN precipitation.[8]

-

Separate the supernatant and perform derivatization. A common method involves using 3-nitrophenylhydrazine (3-NPH) to form 3-nitrophenylhydrazones, which improves chromatographic retention and ionization.[9][10]

-

Extract the derivatized SCFAs using a solvent like methyl tert-butyl ether (MTBE), dry the extract under nitrogen, and reconstitute it in a suitable solvent for injection.[8]

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A UHPLC system is typically used for separation.[4]

-

Column: A C18 column or a specialized column like a porous graphitic carbon (PGC) column can be used. PGC columns are particularly useful for separating isomeric SCFAs without derivatization.[4][11]

-

Mobile Phase: A gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic mobile phase (e.g., acetonitrile or a mixture of acetonitrile/isopropanol) is commonly employed.[4][11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

-

Detection Mode: Negative ionisation in Multiple Reaction Monitoring (MRM) mode is often used for derivatized SCFAs.[8]

Workflow for Quantitative Analysis Using a Deuterated Internal Standard

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow for SCFA quantification using a deuterated internal standard.

References

- 1. This compound | 73607-83-7 | Benchchem [benchchem.com]

- 2. This compound | TRC-B692237-100MG | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. ro.ecu.edu.au [ro.ecu.edu.au]

- 11. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Butanoic-d7 Acid for Researchers and Drug Development Professionals

Introduction: Butanoic-d7 acid, a deuterated analog of the short-chain fatty acid butyric acid, is a critical tool in biomedical research and pharmaceutical development. Its isotopic stability makes it an ideal internal standard for mass spectrometry-based quantification of endogenous butyrate. Furthermore, as a histone deacetylase (HDAC) inhibitor, it is instrumental in cancer research and the development of epigenetic therapies. This guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, ensuring its accessibility for research purposes. The products are typically characterized by high isotopic and chemical purity, making them suitable for sensitive analytical applications. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | Butyric-d7 acid | 73607-83-7 | 95.15 | ≥98 atom % D | ≥98% (CP)[1][2] |

| Cayman Chemical | Butyric Acid-d7 | 73607-83-7 | 95.1 | ≥98% deuterated forms (d1-d7) | - |

| Cambridge Isotope Laboratories, Inc. | Butyric acid (D₇, 98%) | 73607-83-7 | 95.15 | 98% | 98%[3] |

| LGC Standards | This compound | 73607-83-7 | 95.15 | 98 atom % D | min 98%[4] |

| Toronto Research Chemicals (via Fisher Scientific) | This compound | 73607-83-7 | 95.15 | - | >95% (GC)[5] |

| Benchchem | This compound | 73607-83-7 | 95.15 | - | - |

Applications in Research and Drug Development

The unique properties of this compound lend it to two primary applications in the scientific community: as an internal standard for quantitative analysis and as a research tool for studying HDAC inhibition.

Internal Standard for Mass Spectrometry

Due to its chemical identity with endogenous butyric acid and its distinct mass, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and can activate the transcription of certain genes.[1] This mechanism is of significant interest in cancer research, as it can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6] this compound is used in these studies to understand the pharmacokinetics and metabolic fate of butyrate as a potential therapeutic agent.

Experimental Protocols

Quantification of Short-Chain Fatty Acids using this compound as an Internal Standard by GC-MS

This protocol provides a general framework for the quantification of butyric acid and other short-chain fatty acids (SCFAs) in biological samples.

1. Sample Preparation:

-

Thaw frozen plasma or other biological samples on ice.

-

To 50 µL of the sample, add 50 µL of acetonitrile containing the internal standard, this compound, at a final concentration of 100 µM.

-

Vortex the mixture thoroughly to precipitate proteins.

-

Centrifuge at 4°C for 10 minutes at 2000 x g to pellet the precipitated proteins.

-

Carefully collect 100 µL of the supernatant.

2. Derivatization (if necessary for improved volatility and chromatographic performance):

-

Add 10 µL of a 20% solution of a derivatizing agent such as PFBBr (Pentafluorobenzyl Bromide) in acetonitrile.

-

Vortex the mixture and heat at 60°C for 1 hour.

-

Allow the sample to cool for 15 minutes.

-

To quench the reaction, add a solution of 0.3 g/mL sodium thiosulfate and heat for 2 minutes at 60°C, followed by a 15-minute rest.

-

Extract the derivatized SCFAs by adding an appropriate organic solvent like hexane, vortexing, and collecting the organic layer.

3. GC-MS Analysis:

-

Injector Temperature: 200°C

-

Transfer Line Temperature: 200°C

-

Ion Source Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).

-

Injection Mode: Splitless injection of 1 µL of the sample.

-

Oven Temperature Program:

-

Initial temperature of 55°C, hold for 1 minute.

-

Ramp to 105°C at a rate of 8°C/min, hold for 2 minutes.

-

Ramp to 190°C at a rate of 30°C/min, hold for 1 minute.

-

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized SCFAs and the this compound internal standard.

4. Data Analysis:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of the SCFAs and a constant concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

-

Plot this ratio against the concentration of the analyte to generate the calibration curve.

-

Determine the concentration of the SCFAs in the unknown samples by interpolating their peak area ratios on the calibration curve.

HDAC Inhibition Assay in Cultured Cells

This protocol outlines a method to assess the HDAC inhibitory activity of this compound in a cellular context.

1. Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HCT-116 colorectal carcinoma cells) in appropriate media and conditions.

-

Seed the cells in 96-well plates or other suitable culture vessels.

-

Treat the cells with varying concentrations of this compound (or sodium butyrate as a positive control) for a specified duration (e.g., 24-48 hours).

2. Assessment of Cell Viability and Apoptosis:

-

Cell Viability: Use a colorimetric assay such as MTT or MTS to determine the effect of the treatment on cell proliferation.

-

Apoptosis:

-

Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a commercially available kit.[7]

-

Flow Cytometry: Analyze the percentage of apoptotic cells by staining with Annexin V and propidium iodide.

-

3. Western Blot Analysis for Histone Acetylation:

-

Lyse the treated and control cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin or total histone H3).

-

Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system. An increase in the signal for acetylated histones in treated cells indicates HDAC inhibition.

Signaling Pathways and Experimental Workflows

Butyrate-Induced HDAC Inhibition and p21 Gene Activation

Butyrate's role as an HDAC inhibitor leads to the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1), a key regulator of the cell cycle. The following diagram illustrates this signaling pathway.

Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and p21 gene expression.

Experimental Workflow for Investigating this compound Effects on Cancer Cells

The following diagram outlines a typical experimental workflow for studying the anticancer effects of this compound.

Caption: Workflow for assessing this compound's anticancer effects.

This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in utilizing high-purity this compound. The provided information on suppliers, applications, and detailed protocols, along with visual representations of key pathways and workflows, should facilitate the effective integration of this valuable research tool into various study designs.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsartor.org [gsartor.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for Butanoic-d7 Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like Butanoic-d7 acid is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of a typical CoA for this compound, detailing the key analytical tests performed, their underlying methodologies, and how to interpret the resulting data. This compound, a stable isotopologue of butanoic acid, is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its distinct mass shift and similar chemical properties to its non-deuterated counterpart.[1]

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications. It is a cornerstone of quality assurance, providing a comprehensive summary of the analytical tests performed on a particular lot. For deuterated compounds used in regulated industries, the CoA is essential for ensuring the accuracy and reproducibility of experimental results.[2]

Key Analytical Parameters and Data Presentation

The CoA for this compound will invariably present data on a range of physicochemical properties and purity assessments. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: Identification and Physicochemical Properties

| Parameter | Specification | Typical Value | Method |

| Appearance | Colorless Liquid | Conforms | Visual Inspection |

| Molecular Formula | C₄HD₇O₂ | C₄HD₇O₂ | - |

| Molecular Weight | 95.15 g/mol | 95.15 g/mol | Mass Spectrometry |

| CAS Number | 73607-83-7 | 73607-83-7 | - |

Table 2: Purity and Impurity Profile

| Parameter | Specification | Typical Value | Method |

| Chemical Purity | ≥98% | 99.5% | Gas Chromatography (GC-FID) |

| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry or ¹H NMR |

| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> limits | Conforms | Headspace Gas Chromatography (HS-GC) |

| Heavy Metals | ≤10 ppm | <5 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

Detailed Experimental Protocols

The accuracy and reliability of the data presented in a CoA are directly dependent on the experimental methods used. This section details the methodologies for the key experiments cited.

Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to determine the percentage of this compound in the sample, separating it from any volatile organic impurities.

-

Principle: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a capillary column where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of substance.

-

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector and a suitable capillary column (e.g., a polar phase column for carboxylic acids).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/minute, and held for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the degree of deuterium incorporation.

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak is expected at an m/z corresponding to its deuterated mass. The relative intensities of the ions corresponding to different numbers of deuterium atoms (isotopologues) are used to calculate the isotopic enrichment.

-

Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph for sample introduction (GC-MS or LC-MS).

-

Sample Preparation: The sample is introduced into the instrument, typically as a dilute solution.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Analysis: The isotopic enrichment is calculated by comparing the integrated intensities of the mass peaks for the fully deuterated molecule (d7) and the partially deuterated species (d1-d6).[2][3]

Structural Confirmation and Isotopic Purity by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the structure and assessing isotopic purity by observing the reduction in proton signals.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides information about their chemical environment. In this compound, the signals corresponding to the seven deuterated positions will be significantly diminished or absent compared to the spectrum of non-deuterated butanoic acid.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid interference from the solvent's protons.

-

Data Analysis: The ¹H NMR spectrum of this compound is compared to that of its non-deuterated analog.[4][5][6] The absence or significant reduction of proton signals at the expected chemical shifts for the alkyl protons confirms successful deuteration. The isotopic purity can be estimated by comparing the integration of any residual proton signals to the integration of a known internal standard.

Water Content by Karl Fischer Titration

This is a highly specific and accurate method for the determination of water content.[7][8][9][10][11]

-

Principle: The method is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The amount of iodine consumed is directly proportional to the amount of water present. The endpoint of the titration is detected potentiometrically.[8]

-

Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).

-

Sample Preparation: A known weight of the this compound is directly injected into the titration vessel containing the Karl Fischer reagent.

-

Data Analysis: The instrument automatically calculates the water content, typically expressed as a percentage by weight.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

This technique is used to identify and quantify volatile organic compounds that may be present from the manufacturing process, in accordance with USP <467> guidelines.[12][13][14][15][16]

-

Principle: The sample is placed in a sealed vial and heated, allowing any volatile solvents to partition into the headspace (the gas phase above the sample). A sample of the headspace gas is then injected into a gas chromatograph for separation and detection.

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Sample Preparation: A weighed amount of this compound is placed in a headspace vial, often with a high-boiling point solvent to aid in the release of residual solvents.

-

HS-GC Conditions:

-

Vial Equilibration Temperature: 80 °C

-

Vial Equilibration Time: 30 minutes

-

GC conditions are optimized to separate the expected residual solvents.

-

-

Data Analysis: The peak areas of any detected solvents are compared to the peak areas of known standards to quantify their concentration.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique used to detect and quantify trace amounts of elemental impurities, particularly heavy metals.[17][18][19][20][21]

-

Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

-

Instrumentation: An ICP-MS instrument.

-

Sample Preparation: The this compound sample is typically digested in strong acid to break down the organic matrix and dissolve the metals.

-

Data Analysis: The concentration of each metal is determined by comparing its signal intensity to that of a calibration curve generated from certified reference standards. The results are usually reported in parts per million (ppm).

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the Certificate of Analysis process and the interplay between different analytical tests.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Relationship between analytical tests and final purity assessment.

References

- 1. This compound | 73607-83-7 | Benchchem [benchchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Karl Fischer water content titration - Scharlab [scharlab.com]

- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 10. mt.com [mt.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. shimadzu.com [shimadzu.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. gcms.cz [gcms.cz]

- 16. s4science.at [s4science.at]

- 17. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Butanoic-d7 acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Butanoic-d7 acid, a deuterated analog of butyric acid used as an internal standard in mass spectrometry and nuclear magnetic resonance studies.

Section 1: Chemical and Physical Properties

This compound (CAS No. 73607-83-7) is a stable isotope-labeled compound with the molecular formula C₄D₇HO₂.[1] Its physical and chemical properties are summarized in the table below. Understanding these properties is the first step in ensuring safe laboratory practices.

| Property | Value | Source |

| Molecular Weight | 95.15 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Stench | [5][6] |

| Melting Point | -6 to -3 °C (21 to 27 °F) | [2] |

| Boiling Point | 162 °C (324 °F) | [2] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |

| Density | 1.039 g/mL at 25 °C | [2] |

| Solubility | Soluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [1][7] |

| Refractive Index | n20/D 1.3969 | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.

GHS Hazard Statements:

-

H227: Combustible liquid.[8]

-

H302: Harmful if swallowed.[8]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

-

H341: Suspected of causing genetic defects.[10]

-

H402: Harmful to aquatic life.

Hazard Pictograms:

corrosive health hazard irritant

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles and a face shield.[9]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[9][11]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[9]

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[9][12]

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practices.[9]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not breathe vapors or mist.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

-

Wash hands thoroughly after handling.[13]

-

Do not eat, drink, or smoke when using this product.[8]

Storage Conditions

-